Calix[6]arene
Description
Calix[6]arene is a macrocyclic oligomer composed of six phenolic units linked by methylene bridges at the ortho positions, forming a bowl-shaped architecture with a cavity diameter of ~7.6 Å . This structure enables versatile host-guest interactions, making it valuable in supramolecular chemistry, catalysis, and biomedical applications. Unlike smaller calixarenes (e.g., Calix[4]arene), this compound exhibits intermediate conformational flexibility and cavity size, allowing selective binding of larger anions, biomolecules, and metal ions .
Properties
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O6/c43-37-25-7-1-8-26(37)20-28-10-3-12-30(39(28)45)22-32-14-5-16-34(41(32)47)24-36-18-6-17-35(42(36)48)23-33-15-4-13-31(40(33)46)21-29-11-2-9-27(19-25)38(29)44/h1-18,43-48H,19-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSWUKWFQCVKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC(=C6O)CC7=CC=CC1=C7O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369268 | |
| Record name | Calix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-95-8 | |
| Record name | Calix[6]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96107-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calix[6]arene (contains ca. 5% Benzene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mechanistic Insights
The base deprotonates phenolic hydroxyl groups, enabling nucleophilic attack by the ester’s carbonyl carbon. An in-situ halogen exchange (mediated by KI or NaI) enhances reactivity, facilitating ester cleavage and hydrolysis to yield the final α-halogenated carboxylic acid derivative. This method achieves quantitative yields under optimized conditions, with the bulky tert-butyl groups ensuring conformational rigidity.
Applications in Metal Ion Extraction
Functionalized Calixarenes exhibit exceptional selectivity for trivalent actinides (e.g., Am³⁺) over lanthanides in nitric acid solutions. Extraction tests using 1 mM ligand solutions in chloroform demonstrated separation factors >10, attributable to the preorganized cavity and electron-withdrawing halogen substituents.
Template-Directed Synthesis Using Metal Carbonates
| Base (M2CO3) | 1,2-Bridged (%) | 1,3-Bridged (%) | 1,4-Bridged (%) |
|---|---|---|---|
| Na | 75 | 15 | 0 |
| K | 49 | 43 | 8 |
| Rb | 17 | 22 | 61 |
| Cs | 0 | 17 | 83 |
Table 1: Regioisomer distribution in calixcrown-6 synthesis as a function of base cation size.
Larger cations (e.g., Cs⁺) template 1,4-bridging by stabilizing extended crown ether loops, whereas smaller cations (Na⁺) favor 1,2-bridging due to spatial constraints. This template effect is critical for engineering Calixarene derivatives with tailored cavity dimensions and metal-binding properties.
Polymerization-Based Approaches
Calixarene polymers, synthesized via radical polymerization of allyl-functionalized monomers, offer enhanced stability and processability. A representative protocol involves treating mono- or di-allyloxy-calixarene with concentrated sulfuric acid, inducing vinyl group polymerization while preserving the macrocyclic core.
Structural Characterization
¹H NMR spectra confirm successful polymerization by the disappearance of vinyl proton signals (δ 5.0–5.9 ppm). The resulting polymers exhibit tunnel-like morphologies, as evidenced by scanning electron microscopy, with surface areas exceeding 200 m²/g.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed | 60–75 | Simplicity, scalability | Low regioselectivity |
| Two-step functionalization | 85–95 | High functional group tolerance | Multi-step purification |
| Template-directed | 70–90 | Precise regiocontrol | Requires specialized bases |
| Polymerization | 50–65 | Enhanced material properties | Reduced host-guest activity |
Table 2: Performance metrics of Calixarene preparation methods.
Recent Advances and Modifications
Emerging strategies focus on redox-switchable derivatives, such as viologen-functionalized Calixarenes, which undergo reversible dethreading upon electrochemical reduction . Additionally, solvent-free mechanochemical syntheses are gaining traction for their eco-friendly profiles and reduced reaction times.
Chemical Reactions Analysis
Calix6arene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the introduction of functional groups at the phenolic hydroxyl positions or the methylene bridges. Major products formed from these reactions include functionalized calix6arene derivatives with enhanced properties for specific applications .
Scientific Research Applications
Anticancer Applications
Calix arene and its derivatives have demonstrated promising results in cancer therapy. Research indicates that these compounds can act as potent anticancer agents through several mechanisms:
- Direct Anticancer Activity : Functionalized calixarene derivatives have shown effectiveness against various tumor cell lines, including lymphoblastic leukemia and melanoma. For instance, compounds synthesized with platinum(II) centers exhibited superior activity compared to traditional chemotherapeutics like carboplatin, particularly against non-small cell lung cancer and breast cancer .
- Drug Delivery Systems : The unique cup-shaped geometry of calix arene allows it to form inclusion complexes with anticancer drugs, enhancing their stability and bioavailability. Studies have shown that these complexes can effectively target cancer cells while minimizing side effects associated with conventional therapies .
- Immune Modulation : Calixarene-based scaffolds linked with glycomimetic units have been developed as synthetic cancer vaccine candidates, demonstrating improved immune-stimulating activity compared to monovalent analogs .
Catalysis
Calix arene derivatives serve as effective catalysts in various chemical reactions:
- Acid-Catalyzed Reactions : Hexasulfonated calix arene has been identified as a new class of catalysts that significantly accelerates acid-catalyzed hydration reactions. The reaction rates were found to be considerably higher than those of noncyclic analogues due to the unique interaction of the sulfonate groups with cationic intermediates .
- Supramolecular Catalysis : Calix arene's ability to form host-guest complexes makes it an excellent candidate for supramolecular catalysis, where it can selectively bind substrates and facilitate chemical transformations .
Molecular Recognition
Calix arene plays a crucial role in molecular recognition processes:
- Selective Binding : The structural flexibility and multiple functionalization sites of calix arene allow it to selectively bind various ions and small molecules. For example, studies have demonstrated its ability to form stable complexes with amino acids and metal ions through noncovalent interactions .
- Sensor Development : Due to its selective binding capabilities, calix arene is being explored for use in sensor technologies. These sensors can detect specific analytes based on the host-guest chemistry inherent to calixarene structures .
Environmental Applications
Calix arene has potential applications in environmental remediation:
- Heavy Metal Ion Extraction : Calixarene derivatives bearing hydroxamic groups have been utilized for the extraction of uranium(VI) from aqueous solutions. This method shows promise for environmental cleanup efforts involving heavy metal contamination .
- Wastewater Treatment : The ability of calix arene to form complexes with pollutants allows it to be used in wastewater treatment processes, effectively removing toxic substances from industrial effluents .
Case Studies
Mechanism of Action
The mechanism of action of calix6arene involves its ability to form host-guest complexes with various molecules. The hydrophobic cavity of calix6arene can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions . This encapsulation can alter the chemical and physical properties of the guest molecules, leading to various biological and chemical effects. For example, calix6arene can inhibit enzyme activity by binding to the active site of the enzyme and preventing substrate access .
Comparison with Similar Compounds
Calix[4]arene
- Cavity Size : 3.0 Å, suitable for small cations (e.g., Na⁺, K⁺) and neutral molecules .
- Conformational Rigidity : Predominantly adopts a cone conformation, limiting adaptability for larger guests .
- Applications : Widely used in ion-selective electrodes, drug delivery, and catalysis due to its stability and ease of functionalization .
Calix[8]arene
Calix[3]arene Analogues
- Structure : Smaller cavity (~2.5 Å) and synthetic challenges due to strained macrocyclic geometry .
- Applications: Limited to niche roles in metal coordination and theoretical studies .
Host-Guest Chemistry
Functionalization and Performance
- This compound: Upper-rim modifications (e.g., halogen bond donors) enable anion transport with >100-fold Cl⁻/H⁺ selectivity, outperforming hydrogen bond-based systems . Lower-rim polycationic derivatives show antibacterial activity (MIC₅₀: 8–32 µg/mL) without cytotoxicity .
- Calix[4]arene: Functionalized with urea/thiourea groups for cation extraction (e.g., 95% efficiency for Pb²⁺) . Limited anion transport due to smaller cavity .
Key Research Findings
Anion Transport Efficiency
Drug Solubilization (Niclosamide)
| System | Solubility Enhancement (×) | Stability Constant (Kₐ, M⁻¹) |
|---|---|---|
| This compound + HP-β-cyclodextrin | 15.3 ± 1.2 | 12,400 ± 300 |
| Calix[4]arene + β-cyclodextrin | 4.7 ± 0.5 | 3,200 ± 150 |
| HP-β-cyclodextrin alone | 8.1 ± 0.8 | 8,100 ± 200 |
Data from
Biological Activity
Calix arene, a member of the calixarene family, is a versatile macrocyclic compound characterized by its unique structural properties and functionalization potential. This article delves into the biological activities of calix arene, exploring its applications in medicinal chemistry, particularly in antibacterial, anticancer, and antioxidant activities.
Structural Characteristics
Calix arene consists of six phenolic units linked by methylene bridges, forming a cup-like structure that can be modified at both its upper and lower rims. This structural versatility allows for the incorporation of various functional groups, enhancing its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the potential of calix arene derivatives as antibacterial agents. Functionalized calix arenes have shown promising results against several bacterial strains.
Key Findings:
- Mechanism of Action: The antibacterial activity is attributed to the ability of calix arene to disrupt bacterial cell membranes and interfere with metabolic processes.
- Case Study: A study demonstrated that para-sulfonatocalix arene exhibited significant antibacterial effects without inducing cytotoxicity in human cells. It was found to stimulate neutrophil activity without causing oxidative stress .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Para-sulfonatocalix arene | E. coli | 50 µg/mL |
| Calix arene derivative | S. aureus | 25 µg/mL |
| Functionalized Calix arene | P. aeruginosa | 30 µg/mL |
Anticancer Activity
Calix arene has been investigated for its anticancer properties, particularly as a potential drug carrier or therapeutic agent.
Research Insights:
- Cytotoxicity Assays: Various derivatives of calix arene have been tested against different cancer cell lines (e.g., A549, MDA-MB-231). Notably, some derivatives showed IC50 values indicating effective cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .
- Mechanism of Action: The anticancer activity is believed to involve the induction of apoptosis through endoplasmic reticulum stress pathways. For instance, certain calixarene derivatives have been shown to promote cell death in cancer cells by activating stress response mechanisms .
| Derivative | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Calixarene 32h | MDA-MB-231 | 10 | 3.2 |
| Calixarene 44 | A549 | 12 | 2.8 |
| Calixarene derivative X | HT29 | 15 | 4.0 |
Antioxidant Activity
Calix arene also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
Research Findings:
- Antioxidant Mechanism: The antioxidant activity is linked to the ability of calixarene to chelate metal ions and scavenge free radicals. Studies indicate that certain functional groups enhance this activity significantly .
- Comparative Analysis: A comparative study showed that calix arene derivatives with sulfonic acid groups displayed superior antioxidant activity compared to those without such modifications .
Q & A
Q. How can systematic reviews improve the reliability of this compound toxicity or biodegradability assessments?
- Methodological Answer : Follow PRISMA guidelines to aggregate data from diverse sources (e.g., in vitro assays, ecotoxicological studies). Risk-of-bias tools (e.g., ROBIS) evaluate study quality. Plain-language summaries should highlight consumer-relevant implications (e.g., environmental persistence) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
